molecular formula C14H12N2O2S B15385143 Methanesulfonamide, N-9-acridinyl- CAS No. 97869-48-2

Methanesulfonamide, N-9-acridinyl-

Cat. No.: B15385143
CAS No.: 97869-48-2
M. Wt: 272.32 g/mol
InChI Key: MHOAQFVTNOZGCS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-9-acridinyl- (CAS 59987-92-7), also known as N-(4-(9-acridinylamino)phenyl)methanesulfonamide, is a sulfonamide derivative featuring an acridine moiety. The compound has a molecular formula of C₂₀H₁₇N₃O₂S and a molecular weight of 459.09 g/mol. It is structurally characterized by a methanesulfonamide group attached to a phenyl ring, which is further linked to the 9-position of the acridine core . This structure is associated with applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor or fluorescent probe .

Properties

CAS No.

97869-48-2

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

N-acridin-9-ylmethanesulfonamide

InChI

InChI=1S/C14H12N2O2S/c1-19(17,18)16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)

InChI Key

MHOAQFVTNOZGCS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

N-[4-[(4,5-Dimethoxy-9-acridinyl)amino]-3-methoxyphenyl]methanesulfonamide (CAS 88377-19-9)

  • Structure : This derivative introduces methoxy groups at the 4,5-positions of the acridine and a 3-methoxy group on the phenyl ring.
  • Molecular Formula : C₂₃H₂₃N₃O₅S (MW: 453.51 g/mol).
  • Reduced molecular weight compared to the parent compound due to substitution patterns.

6-[4-(Acridin-9-ylamino)phenyl]hexanamide Methanesulfonate (CAS 66147-61-3)

  • Structure : Features a hexanamide spacer between the phenyl and acridine groups, with a methanesulfonate counterion.
  • Molecular Formula : C₂₆H₂₉N₃O₄S (MW: 491.59 g/mol).
  • Methanesulfonate (vs. sulfonamide) alters solubility and ionic character.
  • Applications : Used as an intermediate in synthesizing bioactive molecules, with possible roles in drug delivery .

Mefluidide (CAS 53780-34-0)

  • Structure : Contains a trifluoromethanesulfonamido group attached to a xylidide backbone.
  • Molecular Formula : C₁₀H₁₃F₃N₂O₃S (MW: 298.28 g/mol).
  • Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability.
  • Applications : Primarily a plant growth regulator, highlighting how sulfonamide modifications dictate functional divergence .

Solubility and Stability

  • Methanesulfonamide, N-9-acridinyl- : Moderate solubility in polar solvents due to the sulfonamide group; stability under acidic conditions is inferred from similar methanesulphonamides .
  • Dimethoxy Variant (CAS 88377-19-9) : Increased solubility in organic solvents due to methoxy groups; enhanced stability in basic conditions .
  • Mefluidide : High lipid solubility from the trifluoromethyl group, favoring agricultural applications .

Spectroscopic Data

  • Vibrational transitions and NMR chemical shifts for N-(2/3-methylphenyl)methanesulfonamides () suggest that substituent position significantly affects electronic environments, which may extrapolate to acridine derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Methanesulfonamide, N-9-acridinyl- 59987-92-7 C₂₀H₁₇N₃O₂S 459.09 Acridine, sulfonamide Enzyme inhibition, probes
N-[4-(4,5-Dimethoxy...) variant 88377-19-9 C₂₃H₂₃N₃O₅S 453.51 4,5-Dimethoxy, 3-methoxy Targeted therapeutics
6-[4-(Acridin-9-yl...)hexanamide 66147-61-3 C₂₆H₂₉N₃O₄S 491.59 Hexanamide spacer Drug intermediate
Mefluidide 53780-34-0 C₁₀H₁₃F₃N₂O₃S 298.28 Trifluoromethyl, xylidide Plant growth regulator

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